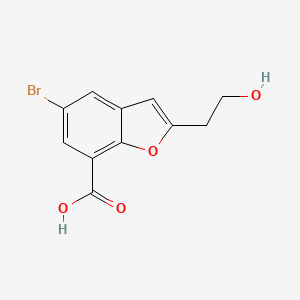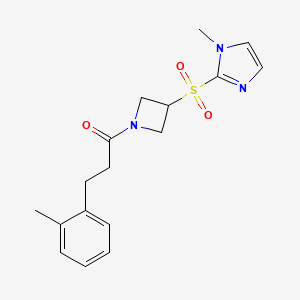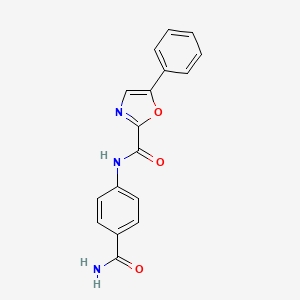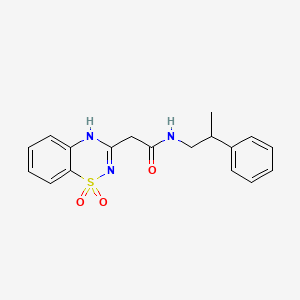![molecular formula C6H11ClN2O2 B2858021 [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305253-76-1](/img/structure/B2858021.png)
[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2305253-76-1 . It has a molecular weight of 178.62 . The IUPAC name for this compound is (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride . The compound is typically stored at room temperature and should be kept dry and cool .
Molecular Structure Analysis
The InChI code for “[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is 1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a melting point of 125-127 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has shown that certain derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride demonstrate significant antimicrobial activities. A study synthesized derivatives of this compound and evaluated their in vitro antibacterial and antifungal activities against pathogenic strains. The results indicated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives
Another significant application is in the synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This synthesis process involving the oxazole-4-carboxylic acid methylester moiety is a useful approach for generating a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds (Schlosser et al., 2015).
Corrosion Inhibition in Mild Steel
The compound's derivatives have been evaluated for their role in corrosion inhibition in mild steel in a hydrochloric acid medium. These studies show that these derivatives significantly reduce the corrosion rate of mild steel, acting as effective corrosion inhibitors. Their efficiency increases with concentration, suggesting their inhibitive effect occurs through adsorption on the metal surface (Rahmani et al., 2018).
Drug Development for Neurological Disorders
In drug development, especially for neurological disorders, derivatives of this compound have shown promise. Novel derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating high receptor affinity and selectivity, along with potent antidepressant-like activity in pre-clinical tests. These suggest potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Role in Antinociception
Derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride have been studied for their role in antinociception, particularly in the spinal cord of rats. Research indicates that specific receptors, including 5-HT1B, 5-HT2C, 5-HT3, and 5-HT4, mediate antinociception produced by 5-HT in the formalin test, suggesting potential therapeutic applications in pain management (Jeong, Choi, & Yoon, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZDRWWXOHNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)


![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2857945.png)

![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)


![3-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B2857953.png)
![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)
![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)
